molecular formula C10H20N4O B565861 1,​4,​7,​10-​Tetraazabicyclo[8.2.​2]​tetradecan-​11-​one CAS No. 220182-11-6

1,​4,​7,​10-​Tetraazabicyclo[8.2.​2]​tetradecan-​11-​one

Cat. No.: B565861
CAS No.: 220182-11-6
M. Wt: 212.297
InChI Key: ASZOLYZWJGOQDY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one involves multiple steps. One common method starts with the condensation of triethylenetetramine with N,N-dimethylformamide dimethyl acetal, leading to the formation of an imidazolinium intermediate . This intermediate is then cyclized to form the desired bicyclic structure. The final product is obtained through hydrolysis under mild conditions . Industrial production methods typically involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one undergoes various chemical reactions, including:

Scientific Research Applications

1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one has several scientific research applications:

Comparison with Similar Compounds

1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one can be compared with other similar compounds, such as:

The uniqueness of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one lies in its specific bicyclic structure and its role as an intermediate in the synthesis of Gadoteridol, which is widely used in medical imaging .

Properties

CAS No.

220182-11-6

Molecular Formula

C10H20N4O

Molecular Weight

212.297

IUPAC Name

1,4,7,10-tetrazabicyclo[8.2.2]tetradecan-11-one

InChI

InChI=1S/C10H20N4O/c15-10-9-13-5-3-11-1-2-12-4-6-14(10)8-7-13/h11-12H,1-9H2

InChI Key

ASZOLYZWJGOQDY-UHFFFAOYSA-N

SMILES

C1CNCCN2CCN(CCN1)CC2=O

Origin of Product

United States

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